Cas no 68077-28-1 (1-Propene-1,2,3-tricarboxylicacid, triethyl ester, (E)- (9CI))
68077-28-1 structure
Product Name:1-Propene-1,2,3-tricarboxylicacid, triethyl ester, (E)- (9CI)
Numéro CAS:68077-28-1
Le MF:C12H18O6
Mégawatts:258.267724514008
CID:522837
PubChem ID:6504629
Update Time:2025-04-19
1-Propene-1,2,3-tricarboxylicacid, triethyl ester, (E)- (9CI) Propriétés chimiques et physiques
Nom et identifiant
-
- 1-Propene-1,2,3-tricarboxylicacid, triethyl ester, (E)- (9CI)
- (E)-1-propene-1,2,3-tricarboxylic acid,triethyl es
- 1-Propene-1,2,3-tricarboxylic acid, 3-methyl ester, (E)-
- 1-Propene-1,2,3-tricarboxylic acid, 3-methyl ester, (Z)-
- cis-aconitic acid methyl ester
- CTK1I3397
- CTK1I3398
- Propen-1,2,3-tricarbonsaeure-3-methylester
- Propen-1c,2,3-tricarbonsaeure-triaethylester
- propene-1c,2,3-tricarboxylic acid triethyl ester
- trans-Aconitsaeure-triaethylester
- trans-Aconitsaeuretriethylester
- 9FN3NB8IJL
- AT39516
- (E)-triethyl prop-1-ene-1,2,3-tricarboxylate
- 1-Propene-1,2,3-tricarboxylic acid, triethyl ester, (E)-
- triethyl (E)-prop-1-ene-1,2,3-tricarboxylate
- Q27272493
- Triethyl aconitate, (E)-
- 1,2,3-TRIETHYL (1E)-PROP-1-ENE-1,2,3-TRICARBOXYLATE
- NSC3885
- NSC 3885
- Triethylaconitate
- (E)-prop-1-ene-1,2,3-tricarboxylic acid triethyl ester
- TRIETHYL ACONITATE
- 68077-28-1
- (E)-triethyl aconitate
- FEMA No. 2417, tri ester, E-
- EN300-21686713
- 5349-99-5
- NSC-3885
- UNII-9FN3NB8IJL
- DTXSID901200171
- IDDWGDKSBYYEPL-VQHVLOKHSA-N
- 1-Propene-1,2,3-tricarboxylic acid, triethyl ester; Ethyl aconitate
-
- Piscine à noyau: 1S/C12H18O6/c1-4-16-10(13)7-9(12(15)18-6-3)8-11(14)17-5-2/h7H,4-6,8H2,1-3H3/b9-7+
- La clé Inchi: IDDWGDKSBYYEPL-VQHVLOKHSA-N
- Sourire: O(CC)C(C/C(/C(=O)OCC)=C\C(=O)OCC)=O
Propriétés calculées
- Qualité précise: 258.11000
- Masse isotopique unique: 258.110338
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 6
- Comptage des atomes lourds: 18
- Nombre de liaisons rotatives: 10
- Complexité: 332
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 1
- Surface topologique des pôles: 78.9
- Le xlogp3: 1.1
Propriétés expérimentales
- Le PSA: 78.90000
- Le LogP: 0.99220
1-Propene-1,2,3-tricarboxylicacid, triethyl ester, (E)- (9CI) PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Aaron | AR01H8V0-50mg |
anthra(2,1,9-def:6,5,10-d'e'f')diisoquinoline-1,3,8,10(2h,9h)-tetrone, 2,9-bis(5-chloro-2-methylphenyl)- |
68077-28-1 | 95% | 50mg |
$141.00 | 2025-02-14 | |
| Aaron | AR01H8V0-100mg |
anthra(2,1,9-def:6,5,10-d'e'f')diisoquinoline-1,3,8,10(2h,9h)-tetrone, 2,9-bis(5-chloro-2-methylphenyl)- |
68077-28-1 | 95% | 100mg |
$196.00 | 2025-02-14 | |
| Aaron | AR01H8V0-250mg |
anthra(2,1,9-def:6,5,10-d'e'f')diisoquinoline-1,3,8,10(2h,9h)-tetrone, 2,9-bis(5-chloro-2-methylphenyl)- |
68077-28-1 | 95% | 250mg |
$270.00 | 2025-02-14 | |
| Aaron | AR01H8V0-500mg |
anthra(2,1,9-def:6,5,10-d'e'f')diisoquinoline-1,3,8,10(2h,9h)-tetrone, 2,9-bis(5-chloro-2-methylphenyl)- |
68077-28-1 | 95% | 500mg |
$481.00 | 2025-02-14 | |
| Aaron | AR01H8V0-1g |
anthra(2,1,9-def:6,5,10-d'e'f')diisoquinoline-1,3,8,10(2h,9h)-tetrone, 2,9-bis(5-chloro-2-methylphenyl)- |
68077-28-1 | 95% | 1g |
$633.00 | 2025-02-14 | |
| Aaron | AR01H8V0-2.5g |
anthra(2,1,9-def:6,5,10-d'e'f')diisoquinoline-1,3,8,10(2h,9h)-tetrone, 2,9-bis(5-chloro-2-methylphenyl)- |
68077-28-1 | 95% | 2.5g |
$1218.00 | 2025-02-14 | |
| Aaron | AR01H8V0-5g |
anthra(2,1,9-def:6,5,10-d'e'f')diisoquinoline-1,3,8,10(2h,9h)-tetrone, 2,9-bis(5-chloro-2-methylphenyl)- |
68077-28-1 | 93% | 5g |
$1785.00 | 2023-12-15 | |
| Aaron | AR01H8V0-10g |
anthra(2,1,9-def:6,5,10-d'e'f')diisoquinoline-1,3,8,10(2h,9h)-tetrone, 2,9-bis(5-chloro-2-methylphenyl)- |
68077-28-1 | 93% | 10g |
$2638.00 | 2023-12-15 | |
| 1PlusChem | 1P01H8MO-50mg |
anthra(2,1,9-def:6,5,10-d'e'f')diisoquinoline-1,3,8,10(2h,9h)-tetrone, 2,9-bis(5-chloro-2-methylphenyl)- |
68077-28-1 | 93% | 50mg |
$161.00 | 2024-04-22 | |
| 1PlusChem | 1P01H8MO-100mg |
anthra(2,1,9-def:6,5,10-d'e'f')diisoquinoline-1,3,8,10(2h,9h)-tetrone, 2,9-bis(5-chloro-2-methylphenyl)- |
68077-28-1 | 93% | 100mg |
$209.00 | 2024-04-22 |
1-Propene-1,2,3-tricarboxylicacid, triethyl ester, (E)- (9CI) Littérature connexe
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Jason Wan Lab Chip, 2020,20, 4528-4538
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